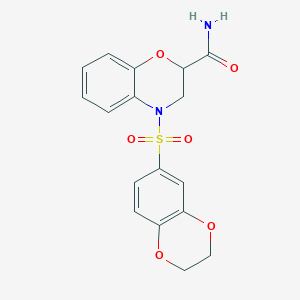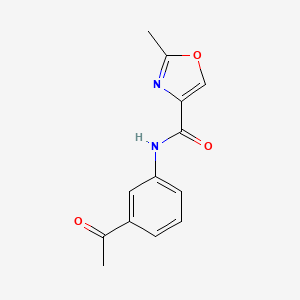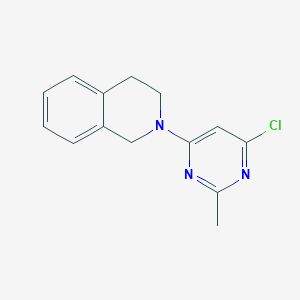
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C10H20N2O2 . The InChI code is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) . The canonical SMILES structure is CC©©OC(=O)NCC1(CC1)CN .Physical And Chemical Properties Analysis
The molecular weight of the compound is 200.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . The exact mass is 200.152477885 g/mol and the monoisotopic mass is also 200.152477885 g/mol . The topological polar surface area is 64.4 Ų . The compound has a heavy atom count of 14 .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Tert-butyl carbamate derivatives play a crucial role as intermediates in the synthesis of biologically active compounds. For example, a study by Zhao et al. (2017) outlines a rapid synthetic method for an important intermediate used in the synthesis of omisertinib (AZD9291), highlighting the efficiency of tert-butyl carbamate derivatives in pharmaceutical chemistry Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017.
Chemical Modifications and Functionalization
The capability of tert-butyl carbamate derivatives to undergo chemical modifications is evidenced in the synthesis of spirocyclopropanated analogues of insecticides, demonstrating the versatility of these compounds in developing new chemical entities with potential applications in agriculture Farina Brackmann, D. Yufit, J. Howard, M. Es-Sayed, A. Meijere, 2005.
Structural and Mechanistic Insights
The structural elucidation and mechanistic insights into the reactions involving tert-butyl carbamate derivatives are fundamental for advancing synthetic methodologies. For instance, studies on the carbocyclic analogue of a protected β-d-2-deoxyribosylamine and the stereoselective synthesis of diamino cyclohexane carboxamide intermediates showcase the importance of tert-butyl carbamate derivatives in understanding reaction mechanisms and stereochemistry M. Ober, M. Marsch, K. Harms, T. Carell, 2004; Xin Wang, Ming-Liang Ma, A. G. K. Reddy, Wenhao Hu, 2017.
Novel Synthetic Routes and Environmental Applications
The development of novel synthetic routes and their environmental applications are highlighted by the research on metalation and alkylation reactions of tert-butyl carbamate derivatives for preparing α-functionalized α-amino silanes S. Sieburth, J. J. Somers, H. O'hare, 1996. Furthermore, the cyclizative atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates points to the potential of tert-butyl carbamate derivatives in addressing environmental challenges Y. Takeda, Sota Okumura, Saori Tone, I. Sasaki, S. Minakata, 2012.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(7-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDULNAYNIRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138388 | |
| Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate | |
CAS RN |
1147107-64-9 | |
| Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147107-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-4-pyridin-4-yl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1650111.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B1650112.png)
![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B1650113.png)

![tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate](/img/structure/B1650116.png)
![N-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B1650117.png)
![3-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1650118.png)
![N-[1-(4-methoxyphenyl)propyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B1650119.png)
![N-[2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl]-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B1650120.png)


![ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B1650128.png)
![Phenol, 4-nitro-2-[[(4-phenyl-2-thiazolyl)imino]methyl]-](/img/structure/B1650131.png)
